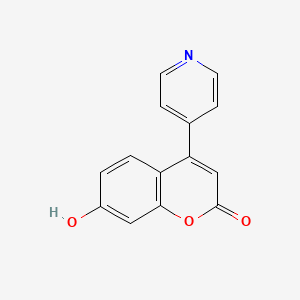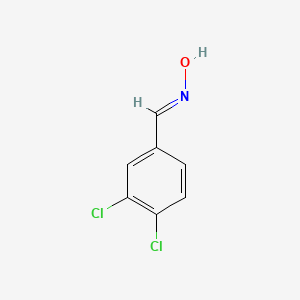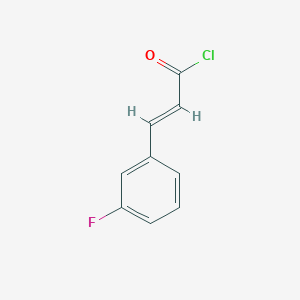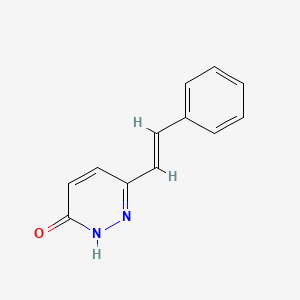
4,4,4-三氟丁-2-烯-1-醇
描述
4,4,4-Trifluorobut-2-en-1-ol is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,4-Trifluorobut-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4,4-Trifluorobut-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluorobut-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
异构化为饱和酮
4,4,4-三氟丁-2-烯-1-醇用于异构化过程,产生饱和酮。在无金属条件下,使用DBU等碱催化剂促进这一转化过程,特别是在使用光学活性底物时,该过程具有高度立体选择性(Hamada et al., 2017)。
区域选择性辻-特罗斯反应
该化合物作为钯纳米颗粒催化的辻-特罗斯反应的底物。该过程适用于4,4,4-三氟丁-2-烯-1-醋酸酯和乙基(4,4,4-三氟丁-2-烯-1-基)碳酸酯与各种亲核试剂的反应。进一步的转化,如加氢、Diels-Alder反应和不对称二羟基化也得到研究(Hemelaere et al., 2015)。
构建含CF3的手性四元碳中心
该化合物在通过立体特异性S(N)2'反应构建含CF3的手性四元碳中心中起关键作用。该反应涉及Cu(I)催化的格氏试剂反应,与3-取代的4,4,4-三氟丁-2-烯-1-醇的磷酸酯发生反应(Kimura et al., 2004)。
合成N-取代吡啶-2(1H)-亚胺
4,4,4-三氟丁-2-烯-1-醇用于合成新型系列的N-取代吡啶-2(1H)-亚胺。这种合成涉及与主要胺的反应,产生各种产物,收率中等到高(Marangoni et al., 2017)。
芳香和杂环化合物的制备
它还用于芳香和杂环化合物的制备。包括对应丙炔基醇的氧化及其作为迈克尔受体的利用(Yamazaki et al., 2021)。
三氟甲基吡咯烷和相关杂环化合物的合成
该化合物促进了从α-氨基酸合成中间体4-二烷基氨基-1,1,1-三氟丁-3-烯-2-酮,从而形成带有三氟甲基取代的吡咯烷和其他双环杂环化合物(Andrew et al., 2000)。
三氟甲基丙烯醇的制备
4,4,4-三氟丁-2-烯-1-醇在合成三氟甲基化丙烯醇中起关键作用。该过程涉及将4,4,4-三氟丁-2-炔-1-醇转化为乙烯碘化物,随后通过锌介导的β-消除,产生目标分子,收率良好(Yamazaki et al., 2006)。
酸促进的环化反应生成三氟甲基吲哚
2,4-二芳基-1,1,1-三氟丁-3-烯-2-醇的酸促进环化反应生成1-芳基-3-三氟甲基-1H-吲哚是另一个应用。该反应通过三氟甲基丙烯基阳离子进行,显示出区域选择性环化(Martynov et al., 2017)。
三氟甲基芳基肼酮的合成
该化合物用于合成含三氟甲基的芳基肼酮。该过程涉及与不同芳香重氮盐的偶氮耦合,导致一系列芳基肼酮的形成(Jiang & Zhu, 2008)。
三氟甲基氧代磷环烯的合成
4,4,4-三氟丁-2-烯-1-醇用于氟含烯丙磷酸酯的碘环化反应,产生三氟甲基氧代磷环烯。该反应在温和条件下提供中等到良好的收率(Li et al., 2010)。
安全和危害
The compound is classified as dangerous with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It is known to be a key intermediate in various organic synthesis reactions .
Mode of Action
It is primarily used as a reactant in chemical synthesis, where it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various reactions, influencing the pathways of those reactions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
As an intermediate in chemical synthesis, its primary effect is likely the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobut-2-en-1-ol. For instance, it should be stored at 2-8℃ to maintain its stability . It’s also noted that the compound should be handled with care as it can cause irritation to the eyes, respiratory system, and skin .
生化分析
Biochemical Properties
4,4,4-Trifluorobut-2-en-1-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the conversion of 4,4,4-Trifluorobut-2-en-1-ol to its corresponding aldehyde or ketone, facilitating further biochemical transformations. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of 4,4,4-Trifluorobut-2-en-1-ol on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4,4-Trifluorobut-2-en-1-ol can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, 4,4,4-Trifluorobut-2-en-1-ol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 4,4,4-Trifluorobut-2-en-1-ol can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4,4-Trifluorobut-2-en-1-ol in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that 4,4,4-Trifluorobut-2-en-1-ol can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These findings highlight the importance of considering the temporal dynamics of the compound in experimental setups .
Dosage Effects in Animal Models
Studies on the dosage effects of 4,4,4-Trifluorobut-2-en-1-ol in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 4,4,4-Trifluorobut-2-en-1-ol can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
4,4,4-Trifluorobut-2-en-1-ol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. Additionally, 4,4,4-Trifluorobut-2-en-1-ol can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4,4,4-Trifluorobut-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 4,4,4-Trifluorobut-2-en-1-ol can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4,4-Trifluorobut-2-en-1-ol is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. These localization patterns can affect the compound’s activity and function, as it can interact with different sets of biomolecules in distinct cellular compartments .
属性
IUPAC Name |
(E)-4,4,4-trifluorobut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWQLLIVDODPQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-53-3, 83706-94-9 | |
| Record name | 2-Buten-1-ol, 4,4,4-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)



![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)







